molecular formula C16H13NO6S3 B2732120 methyl 3-({[5-(furan-2-carbonyl)thiophen-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate CAS No. 1797613-50-3

methyl 3-({[5-(furan-2-carbonyl)thiophen-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2732120
CAS No.: 1797613-50-3
M. Wt: 411.46
InChI Key: VVBREQIVSSPDMR-UHFFFAOYSA-N
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Description

Methyl 3-({[5-(furan-2-carbonyl)thiophen-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring two thiophene rings interconnected via a sulfamoyl-methyl bridge. The primary thiophene moiety (position 2) is substituted with a methyl carboxylate group, while the secondary thiophene (position 5) is functionalized with a furan-2-carbonyl group. The sulfamoyl group (-SO₂NH-) and ester linkage contribute to its polarity and reactivity, which may influence solubility, bioavailability, and intermolecular interactions.

Properties

IUPAC Name

methyl 3-[[5-(furan-2-carbonyl)thiophen-2-yl]methylsulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6S3/c1-22-16(19)15-13(6-8-24-15)26(20,21)17-9-10-4-5-12(25-10)14(18)11-3-2-7-23-11/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBREQIVSSPDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[5-(furan-2-carbonyl)thiophen-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the sulfamoyl group or other functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction could produce various sulfamoyl-substituted thiophenes.

Scientific Research Applications

Anticancer Activity

The compound's structure, which includes furan and thiophene moieties, is conducive to biological activity. Research has shown that derivatives with similar structural features are capable of inhibiting tumor growth by targeting specific cellular pathways. For instance, studies indicate that compounds with furan and thiophene rings exhibit significant cytotoxic effects against various cancer cell lines, suggesting that methyl 3-({[5-(furan-2-carbonyl)thiophen-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate may possess similar properties .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity, particularly against resistant strains of bacteria. The presence of the sulfamoyl group enhances its interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth. This characteristic positions it as a candidate for developing new antibiotics .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions such as temperature and solvent choice. Common solvents include dimethyl sulfoxide and dioxane, which facilitate high yields and purity levels during synthesis .

Characterization Techniques

Once synthesized, the compound is characterized using various spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and identify hydrogen environments.
  • Mass Spectrometry (MS) : Provides molecular weight confirmation.
  • Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

These techniques are crucial for ensuring the integrity and efficacy of the synthesized compound before proceeding to biological testing .

Antitumor Activity Study

A study conducted on derivatives of this compound demonstrated significant inhibition of cell proliferation in human cancer cell lines. The results indicated an IC50 value comparable to established anticancer agents, suggesting that this compound could be a promising lead in cancer therapy development .

Antimicrobial Efficacy Research

In a separate investigation focusing on antimicrobial properties, this compound exhibited potent activity against several strains of bacteria, including those resistant to conventional antibiotics. The study highlighted the compound's potential as a scaffold for developing new antimicrobial agents .

Mechanism of Action

The mechanism by which this compound exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The furan and thiophene rings may interact with biological macromolecules, while the sulfamoyl group could play a role in modulating biological activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis
Compound Name Key Structural Features Functional Groups Molecular Formula (Example) Potential Applications References
Methyl 3-({[5-(furan-2-carbonyl)thiophen-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate Two thiophenes, furan-2-carbonyl, sulfamoyl bridge, methyl carboxylate Sulfamoyl, ester, carbonyl Not explicitly provided Medicinal/Agrochemical R&D
Methyl 3-{[(4-hydroxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]aminosulfonyl}thiophene-2-carboxylate Thiophene, triazine ring, sulfamoyl bridge, methyl carboxylate Sulfamoyl, triazine, hydroxyl, ester C₁₁H₁₁N₅O₆S₂ Herbicide (inferred)
Metsulfuron methyl ester (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) Benzoate, triazine ring, sulfonylurea bridge Sulfonylurea, triazine, methoxy, ester C₁₄H₁₅N₅O₆S Herbicide (ALS inhibitor)
Thiophene fentanyl hydrochloride Piperidine core, thiophene substituent Amide, phenyl, thiophene C₂₄H₂₆N₂OS·HCl Analgesic (opioid receptor)

Key Observations :

  • Heterocyclic Diversity: The query compound employs thiophene and furan rings, whereas analogs like metsulfuron methyl and the triazine-containing derivative from utilize triazine rings. Triazines are common in herbicides due to their electron-deficient nature, which enhances binding to acetolactate synthase (ALS) in plants .
  • Functional Group Impact : The sulfamoyl group (-SO₂NH-) in the query compound differs from the sulfonylurea (-SO₂NHC(O)NH-) bridge in metsulfuron methyl. Sulfonylureas exhibit stronger hydrogen-bonding capacity, critical for herbicidal activity . The furan-2-carbonyl group may introduce steric and electronic effects distinct from triazine-based substituents.
  • Physicochemical Properties : The molecular formula of the triazine-containing analog (C₁₁H₁₁N₅O₆S₂, ) suggests higher nitrogen content compared to the query compound, likely affecting polarity and logP. Thiophene fentanyl’s hydrochloride salt (C₂₄H₂₆N₂OS·HCl) emphasizes the role of ionization in bioavailability .

Biological Activity

Methyl 3-({[5-(furan-2-carbonyl)thiophen-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate, with the CAS number 1797613-50-3, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₆H₁₃N₁O₆S₃
Molecular Weight411.5 g/mol
StructureStructure

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing thiophene and furan moieties have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, demonstrating their potency compared to standard antibiotics like ciprofloxacin .

Anti-inflammatory Activity

In addition to antimicrobial effects, some studies have suggested that compounds with similar structural features may possess anti-inflammatory properties. For example, derivatives containing sulfamoyl groups have been evaluated in animal models for their ability to reduce inflammation markers .

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To assess the antimicrobial activity of this compound.
    • Methodology : A series of in vitro tests were conducted against multiple bacterial strains using the broth microdilution method.
    • Findings : The compound demonstrated significant activity against both gram-positive and gram-negative bacteria, with MIC values indicating a strong potential for development into an antibacterial agent.
  • Anti-inflammatory Assessment :
    • Objective : To evaluate the anti-inflammatory effects of the compound in vivo.
    • Methodology : Animal models were treated with varying doses of the compound, followed by assessment of inflammatory markers in serum.
    • Findings : Results indicated a marked reduction in pro-inflammatory cytokines, suggesting a mechanism that could be beneficial for conditions characterized by inflammation .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Acyl Chloride :
    • Furan-2-carboxylic acid is converted into its acyl chloride using thionyl chloride (SOCl₂).
  • Coupling Reaction :
    • The acyl chloride is reacted with thiophene derivatives under basic conditions to form an intermediate amide.
  • Final Product Formation :
    • The intermediate undergoes further reactions to yield the final sulfamoyl derivative .

Q & A

Basic Question: What are the optimal synthetic routes for methyl 3-({[5-(furan-2-carbonyl)thiophen-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate, and how can reaction purity be ensured?

Methodological Answer:
Synthesis involves multi-step reactions, including:

  • Thiophene functionalization : React 5-(furan-2-carbonyl)thiophen-2-ylmethanol with sulfamoyl chloride under anhydrous conditions (e.g., THF, triethylamine) to introduce the sulfamoyl group.
  • Esterification : Couple the intermediate with methyl thiophene-2-carboxylate using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Purification : Monitor reactions via thin-layer chromatography (TLC) and isolate products using column chromatography (silica gel, gradient elution) or reverse-phase HPLC (methanol/water gradients) .
  • Yield optimization : Adjust stoichiometry (1.2–1.5 equivalents for reactive intermediates) and reaction time (48–72 hours for cyclization steps) .

Basic Question: How can researchers confirm the molecular structure and purity of this compound?

Methodological Answer:
Use a combination of analytical techniques:

  • Spectroscopy :
    • 1H/13C NMR : Assign peaks for thiophene (δ 6.8–7.5 ppm), furan (δ 7.2–7.8 ppm), and sulfamoyl (δ 3.1–3.5 ppm) protons .
    • IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) functional groups .
  • Mass spectrometry : Validate molecular weight via HRMS (ESI+) with <2 ppm error .
  • X-ray crystallography : Resolve crystal structure (if crystalline) to confirm stereochemistry and bond angles .

Advanced Question: How should researchers design experiments to evaluate the environmental fate of this compound?

Methodological Answer:
Adopt a tiered approach:

Laboratory studies :

  • Hydrolysis/photolysis : Expose the compound to UV light (λ=254 nm) and varying pH (3–9) to assess degradation half-lives .
  • Sorption experiments : Measure soil-water partition coefficients (Kd) using batch equilibrium methods with loam or clay soils .

Ecotoxicology :

  • Use Daphnia magna or Danio rerio models to determine LC50/EC50 values under OECD guidelines .

Field monitoring :

  • Deploy passive samplers in water bodies to detect ng/L concentrations via LC-MS/MS .

Advanced Question: How can contradictions in biological activity data (e.g., IC50 variability) be resolved?

Methodological Answer:
Address variability through:

  • Dose-response standardization : Use fixed exposure times (e.g., 24–72 hours) and serum-free media to minimize matrix interference .
  • Control benchmarking : Compare against reference compounds (e.g., doxorubicin for cytotoxicity) and include vehicle-only controls .
  • Mechanistic studies : Perform RNA-seq or proteomics to identify off-target effects confounding activity data .

Basic Question: What safety protocols are recommended for handling this compound given limited toxicology data?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods for synthesis and handling .
  • Acute toxicity screening : Conduct Ames tests (bacterial reverse mutation assay) and zebrafish embryo toxicity assays (FET) as preliminary screens .
  • Waste disposal : Hydrolyze with alkaline solutions (pH >10) to break sulfamoyl bonds before incineration .

Advanced Question: What analytical methods are suitable for detecting this compound in environmental samples at trace levels?

Methodological Answer:

  • Sample preparation :
    • Solid-phase extraction (SPE) using C18 cartridges for water samples .
    • QuEChERS extraction for soil/sediment .
  • Detection :
    • LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with MRM transitions for quantification (LOQ <1 ng/mL) .
    • GC-MS : Derivatize with BSTFA for volatility (if carboxylate groups are present) .

Advanced Question: How can researchers investigate the mechanism of action of this compound in biological systems?

Methodological Answer:

  • Target identification :
    • Pull-down assays : Use biotinylated analogs and streptavidin beads to isolate binding proteins .
    • Molecular docking : Screen against kinase or GPCR libraries using AutoDock Vina .
  • Pathway analysis :
    • Perform phosphoproteomics to map signaling cascades affected by treatment .

Basic Question: What physicochemical properties are critical for formulation studies, and how are they determined?

Methodological Answer:
Key properties include:

  • LogP : Measure via shake-flask method (octanol/water) or calculate using software (e.g., ChemAxon) .
  • Aqueous solubility : Use nephelometry or HPLC-UV after saturation in phosphate buffer (pH 7.4) .
  • Melting point : Determine via differential scanning calorimetry (DSC) .

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